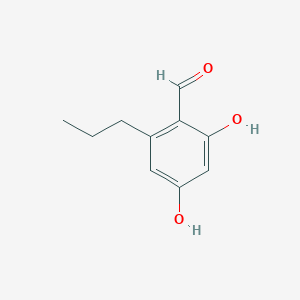

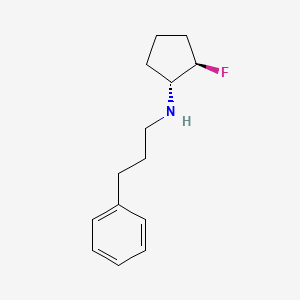

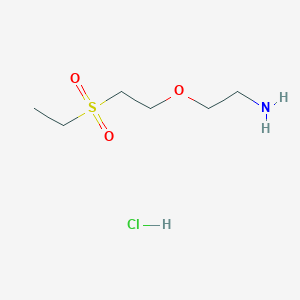

(1R,2R)-2-fluoro-N-(3-phenylpropyl)cyclopentan-1-amine

Übersicht

Beschreibung

(1R,2R)-2-Fluoro-N-(3-phenylpropyl)cyclopentan-1-amine, also known as FPCP, is a cyclic amine with a fluoroalkyl substituent at the 2-position. It is a relatively new compound with a wide range of applications in scientific research. FPCP has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Fluorination Techniques for Heterocycles : The synthesis of fluorinated heterocycles, such as (1R,2R)-2-fluoro-N-(3-phenylpropyl)cyclopentan-1-amine, has been explored using mild intramolecular fluoro-cyclisation reactions. These methods involve using Selectfluor for electrophilic cyclisations to afford fluorinated heterocycles, demonstrating the crucial dual role of Selectfluor as both a fluorine source and a base (Parmar & Rueping, 2014).

Enantiomeric Separation and Derivatization : The separation of enantiomers of fluorinated compounds and their use as chiral derivatizing agents has been investigated. Such compounds, including variants of this compound, enable the distinction of chiral acids through NMR by preparing amides with different chiral acids (Hamman, 1989).

Catalytic Applications and Mechanistic Insights

Catalysis in Amine Synthesis : Research has highlighted the use of various catalysts, including Ru/Nb2O5, for the reductive amination of cyclopentanone, leading to the production of cyclopentylamine, an important intermediate for pesticides, cosmetics, and medicines. This illustrates the catalyst's efficiency and stability under mild conditions (Guo et al., 2019).

Directed Ortho-Metalation : Directed ortho-metalation techniques have been developed to synthesize novel 2-fluoro-3-aminophenylboronates, showcasing a methodological advancement in the manipulation of fluoroanilines and demonstrating the potential for large-scale synthesis due to the convenience and scalability of this approach (Zhichkin et al., 2011).

Medicinal Chemistry and Drug Discovery

Analgesic Drug Development : The discovery and development of analgesic drugs, such as cebranopadol, have been advanced by utilizing fluorinated compounds for their potent NOP and opioid receptor agonist activity. This showcases the critical role of fluorinated compounds in the development of new therapeutic agents with favorable pharmacological profiles (Schunk et al., 2014).

Innovative Building Blocks for Drug Synthesis : The development of novel chemical spaces in medicinal chemistry often requires access to unique and interesting building blocks, such as 3-fluorobicyclo[1.1.1]pentan-1-amine, facilitated by radical fluorination techniques. This underscores the importance of fluorinated compounds in exploring new pharmacologically active molecules (Goh & Adsool, 2015).

Eigenschaften

IUPAC Name |

(1R,2R)-2-fluoro-N-(3-phenylpropyl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN/c15-13-9-4-10-14(13)16-11-5-8-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURAWQFFYCTLLX-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)

![1-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1531432.png)

![3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531436.png)

![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)

![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)

![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)

![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)